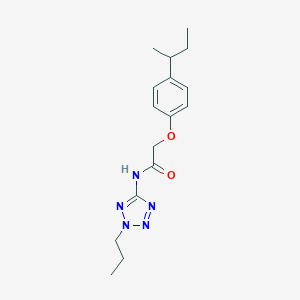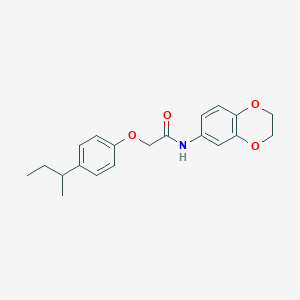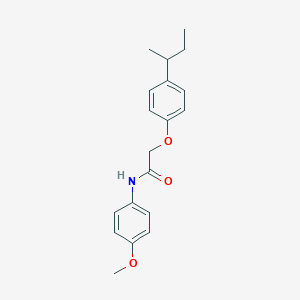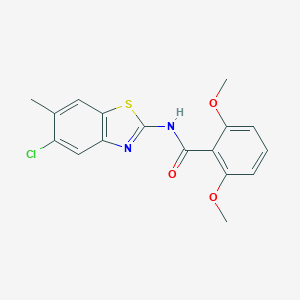![molecular formula C16H16BrN3O2S B251573 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as BMT-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BMT-1 works by inhibiting the activity of a protein called N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and division.
Mécanisme D'action
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide works by binding to the active site of NMT and inhibiting its activity. NMT is involved in the co-translational myristoylation of proteins, which is required for their proper localization and function. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide disrupts this process, leading to the accumulation of mislocalized and dysfunctional proteins in cells. This ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to have a selective inhibitory effect on NMT, with minimal effect on other cellular processes. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been shown to inhibit the replication of certain viruses, including respiratory syncytial virus (RSV) and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for NMT and a selective inhibitory effect, making it a useful tool for studying the role of NMT in cellular processes. However, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide also has some limitations. It is not specific to a particular type of cancer or virus, and its effectiveness may vary depending on the cellular context. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One area of focus is the development of more potent and selective NMT inhibitors, which could be used for the treatment of specific types of cancer or viral infections. Another area of focus is the study of the cellular mechanisms underlying the selective inhibitory effect of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide on cancer cells and viruses. This could lead to a better understanding of the role of NMT in these processes and the development of new therapeutic strategies. Finally, the use of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide in combination with other cancer therapies or antiviral agents could be explored to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methylpyridin-2-amine with thiophosgene to form 5-bromo-6-methylpyridin-2-yl isothiocyanate. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to form the final product, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. The synthesis method has been optimized to produce high yields of pure N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been studied for its potential use in cancer treatment, as NMT is overexpressed in many types of cancer cells. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been studied for its potential use in the treatment of viral infections, as NMT is required for the replication of certain viruses.
Propriétés
Formule moléculaire |
C16H16BrN3O2S |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-9-5-4-6-11(14(9)22-3)15(21)20-16(23)19-13-8-7-12(17)10(2)18-13/h4-8H,1-3H3,(H2,18,19,20,21,23) |
Clé InChI |
ORPZBQFYSLFJON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)








![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

